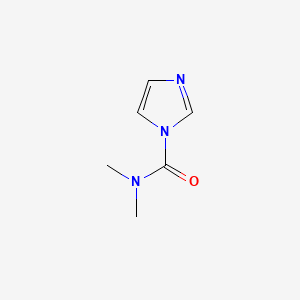

N,N-dimethyl-1H-imidazole-1-carboxamide

Vue d'ensemble

Description

“N,N-dimethyl-1H-imidazole-1-carboxamide” is a chemical compound with the molecular formula C6H9N3O . It has an average mass of 139.155 Da and a monoisotopic mass of 139.074554 Da .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, imidazole compounds in general have been synthesized through various methods . For instance, N-methoxy-N-methyl-1H-imidazole-1-carboxamide can be used as a reagent to prepare N-methoxy-N-methylcyanoformamide by reacting with trimethylsilyl cyanide .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Physical And Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 233.9±23.0 °C at 760 mmHg, and a flash point of 95.3±22.6 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 0 freely rotating bonds .

Mécanisme D'action

N,N-dimethyl-1H-imidazole-1-carboxamide is a versatile reagent and has a variety of mechanisms of action. One of the most common mechanisms of action of this compound is as a nucleophile, which means that it can react with electrophiles, such as carbonyl compounds, to form a covalent bond. This compound can also act as an electrophile, which means that it can react with nucleophiles, such as amines, to form a covalent bond. This compound can also act as a catalyst, which means that it can facilitate the reaction of other compounds without itself undergoing any chemical change.

Biochemical and Physiological Effects

This compound has been studied extensively for its biochemical and physiological effects. This compound has been shown to have a variety of effects on cellular processes, including the activation of enzymes, the inhibition of enzymes, and the regulation of gene expression. This compound has also been shown to have a variety of effects on the immune system, including the stimulation of cytokine production, the inhibition of inflammatory cytokines, and the regulation of immune cell proliferation.

Avantages Et Limitations Des Expériences En Laboratoire

N,N-dimethyl-1H-imidazole-1-carboxamide has a variety of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its versatility, which makes it useful for a variety of laboratory experiments. Another advantage of this compound is its low cost and availability, which makes it an attractive reagent for use in laboratory experiments. One of the main limitations of this compound is its reactivity, which can make it difficult to use in certain laboratory experiments.

Orientations Futures

There are a variety of potential future directions for research on N,N-dimethyl-1H-imidazole-1-carboxamide. One potential future direction is to investigate the potential therapeutic effects of this compound on a variety of human diseases and conditions. Another potential future direction is to investigate the potential of this compound as a drug delivery system. Additionally, further research could be conducted on the potential of this compound as an enzyme inhibitor or activator. Finally, further research could be conducted on the potential of this compound as a tool for the synthesis of a variety of organic compounds.

Méthodes De Synthèse

N,N-dimethyl-1H-imidazole-1-carboxamide can be synthesized by a variety of methods, depending on the desired product. One common method for the synthesis of this compound is the reaction of 1-bromo-2-methyl-1H-imidazole with dimethylformamide in the presence of a base. This method produces a high yield of this compound, with yields of up to 95%. Other methods for the synthesis of this compound include the reaction of 1-bromo-2-methyl-1H-imidazole with dimethyl sulfoxide, the reaction of 1-bromo-2-methyl-1H-imidazole with dimethyl sulfide, and the reaction of 1-bromo-2-methyl-1H-imidazole with dimethyl carbonate.

Applications De Recherche Scientifique

N,N-dimethyl-1H-imidazole-1-carboxamide is widely used in scientific research, particularly in the fields of organic synthesis and biochemistry. This compound is used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other compounds. This compound is also used in the synthesis of a variety of peptides and proteins, as well as in the synthesis of a variety of nucleic acids. This compound is also used in the synthesis of a variety of natural products, such as terpenes and terpenoids. In addition, this compound is used in the synthesis of a variety of heterocycles, such as imidazoles and oxazoles.

Propriétés

IUPAC Name |

N,N-dimethylimidazole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-8(2)6(10)9-4-3-7-5-9/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLTWJREEUSJEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1C=CN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220117 | |

| Record name | 1H-Imidazole-1-carboxamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69829-55-6 | |

| Record name | 1H-Imidazole-1-carboxamide, N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069829556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-1-carboxamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methylbicyclo[2.2.1]heptan-2-ol](/img/structure/B6147709.png)